molecular formula C14H19BN2O2 B13896917 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13896917
M. Wt: 258.13 g/mol
InChI Key: VHRDEMKVQNDISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boronic ester derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold. Its structure features a methyl group at the 2-position and a pinacol boronate at the 4-position (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in drug discovery and materials science . The boronic ester group enables efficient coupling with aryl halides, while the methyl substituent modulates electronic and steric properties.

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-9-8-10-11(6-7-16-12(10)17-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)

InChI Key

VHRDEMKVQNDISH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=NC=C2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a sequence starting from a halogenated pyrrolo[2,3-b]pyridine derivative, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety at the 4-position. The 2-methyl substituent is introduced either before or after the borylation step depending on the synthetic route.

Detailed Synthetic Procedure from Patent WO2006063167A1

A representative preparation described in patent WO2006063167A1 involves the following key steps:

  • Starting Material Preparation: 5-bromo-1H-pyrrolo[2,3-b]pyridine is used as the core scaffold.

  • Suzuki Coupling: The 5-bromo derivative is coupled with phenylboronic acid under Suzuki coupling conditions using the catalyst [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate base in a 2.5:1 dioxane/water mixture at 80 °C to reflux for 1 to 16 hours.

  • Bromination: The intermediate is brominated selectively at the 3-position using bromine or N-bromosuccinimide (NBS) in organic solvents like chloroform or dichloromethane, at temperatures from 0 °C to room temperature.

  • Tosylation: The brominated intermediate is treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of aqueous sodium hydroxide in dichloromethane at 0 °C to room temperature.

  • Borylation: The critical borylation step involves reacting the brominated pyrrolo[2,3-b]pyridine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst and potassium acetate in dioxane at 80 °C for 8 hours.

  • Workup and Purification: After reaction completion, the mixture is cooled, washed with water and saturated sodium chloride solution, dried, and concentrated. Ion-exchange resins and acid-base extractions are used for purification, yielding the title compound as a grey solid with approximately 68% yield.

Table 1: Key Reaction Conditions from Patent WO2006063167A1

Step Reagents & Conditions Temperature Time Yield (%)
Suzuki Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water (2.5:1) 80 °C to reflux 1–16 h Not specified
Bromination Bromine or NBS, chloroform or DCM, triethylamine base 0 °C to RT 10 min–16 h Not specified
Tosylation p-Toluenesulfonyl chloride, aqueous NaOH, DCM 0 °C to RT 1–12 h Not specified
Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, dioxane 80 °C 8 h ~68%

This method leverages well-established palladium-catalyzed cross-coupling and electrophilic substitution reactions to introduce the boronate ester functional group in high regioselectivity and yield.

Analytical Characterization and Purity Assessment

The synthesized compound is typically characterized by:

These methods ensure the structural integrity and purity of the compound for downstream applications.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Reagents Conditions Yield (%) Notes
Pd-catalyzed Borylation 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 80 °C, 8 h, dioxane ~68% Most common, well-documented method
Suzuki Coupling + Bromination + Tosylation + Borylation Brominated azaindole derivatives Pd(dppf)Cl2, K2CO3, NBS, tosyl chloride Multi-step, 0 °C to reflux Moderate Multi-step, allows functional group manipulation
Direct C–H Borylation (potential) Pyrrolo[2,3-b]pyridine derivatives Iridium catalysts (e.g., [Ir(cod)(OMe)]2) Mild, selective C–H activation Variable Emerging method, less reported for this compound

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate.

Major Products Formed

    Coupling Products: Formation of biaryl or vinyl-aryl compounds.

    Oxidized Products: Boronic acids or other oxidized derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine in chemical reactions involves the activation of the boronic ester group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-boron bond, which then undergoes transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural differences are summarized in Table 1.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-Me, 4-boronate C₁₅H₂₀BN₂O₂ 272.11 Suzuki coupling, kinase inhibitor intermediates
5-(Trifluoromethyl)-1-(triisopropylsilyl) analog () 5-CF₃, 1-TIPS C₂₃H₃₆BF₃N₂O₂Si 468.45 Enhanced lipophilicity; steric hindrance reduces coupling efficiency
2-Ethyl-5-boronate analog () 2-Et, 5-boronate C₂₄H₄₁BN₂O₂Si 428.50 Increased hydrophobicity; potential for selective binding
7-Azaindole-4-boronic acid pinacol ester () 4-boronate C₁₃H₁₈BN₂O₂ 244.11 Benchmark for Suzuki reactions; high purity
5-Bromo-3-boronate analog () 5-Br, 3-boronate C₁₃H₁₆BBrN₂O₂ 329.01 Halogenation allows further functionalization
Morpholino/piperazinyl derivative () Morpholino, piperazinyl C₂₄H₃₂N₆O₂ 460.55 Improved solubility; CNS-targeting applications

Reactivity in Cross-Coupling Reactions

  • Target Compound : The 4-boronate group enables efficient coupling with aryl/heteroaryl halides under palladium catalysis. The 2-methyl group minimally affects electronic properties, making it broadly applicable .
  • Trifluoromethyl/Silyl Analogs () : The electron-withdrawing CF₃ group and bulky TIPS substituent reduce coupling yields due to steric and electronic effects. However, these groups enhance metabolic stability in drug candidates .
  • Bromo-Boronate Analogs () : Bromine at the 5-position allows sequential functionalization (e.g., Buchwald-Hartwig amination) after initial Suzuki coupling, offering synthetic versatility .

Solubility and Stability

  • The target compound’s pinacol boronate improves stability against protodeboronation compared to non-cyclic boronic acids. However, its methyl group increases hydrophobicity (logP ~2.5), limiting aqueous solubility .
  • Morpholino/Piperazinyl Derivatives (): Polar substituents enhance solubility (logP ~1.8), making them suitable for CNS-targeting therapeutics .
  • TIPS-Protected Analogs () : Bulky silyl groups reduce solubility but protect reactive sites during multi-step syntheses .

Biological Activity

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 219.09 g/mol
  • CAS Number : [not specified in the search results]

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key findings include:

1. Inhibition of DYRK1A

2. Anti-inflammatory and Antioxidant Properties

3. Pharmacological Testing

Case Studies

Several studies have explored the biological effects of similar compounds within the pyrrolo[2,3-b]pyridine class:

StudyCompoundFindings
Pyrrolo[2,3-b]pyridine DerivativeDemonstrated potent inhibition of DYRK1A with nanomolar IC50 values.
Imidazo[4,5-b]pyridine DerivativeIdentified as a selective inhibitor for Aurora kinases; related structural modifications enhance selectivity and potency.

The mechanism by which 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its biological effects appears to involve:

  • Binding to Active Sites : The compound likely interacts with the active sites of target enzymes (e.g., DYRK1A), inhibiting their activity through competitive inhibition.
  • Modulation of Signaling Pathways : By inhibiting DYRK1A, it may alter downstream signaling pathways involved in inflammation and oxidative stress responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.